5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene
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Overview
Description
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene typically involves the nitration of 5-Bromo-2-(2-chloroethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloroethyl side chain, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products include substituted derivatives where the chlorine atom is replaced by nucleophiles such as hydroxyl or alkoxy groups.
Reduction: Products include 5-Bromo-2-(2-chloroethyl)-1,3-diaminobenzene.
Oxidation: Products include 5-Bromo-2-(2-chloroacetyl)-1,3-dinitrobenzene or 5-Bromo-2-(2-chloroacetic acid)-1,3-dinitrobenzene.
Scientific Research Applications
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, including polymers and dyes, due to its electron-withdrawing properties.
Biological Studies: It is employed in studies related to its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicinal Chemistry: Research is ongoing to explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene involves its interaction with biological molecules through its reactive functional groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzene: Lacks the bromine and additional nitro group, making it less reactive.
5-Bromo-2-nitrobenzene: Lacks the chloroethyl side chain, resulting in different reactivity and applications.
2,4-Dinitrochlorobenzene: Contains two nitro groups but lacks the bromine and chloroethyl side chain.
Uniqueness
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene is unique due to the combination of bromine, chlorine, and nitro groups, which confer distinct reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical transformations and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-2-(2-chloroethyl)-1,3-dinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O4/c9-5-3-7(11(13)14)6(1-2-10)8(4-5)12(15)16/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWRMUWTQIQJBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CCCl)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646655 |
Source
|
Record name | 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-31-6 |
Source
|
Record name | 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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